molecular formula C11H19NO2 B6202370 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one CAS No. 1425368-03-1

4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

Cat. No.: B6202370
CAS No.: 1425368-03-1
M. Wt: 197.27 g/mol
InChI Key: HWGPWPKEVMLIAY-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C11H19NO2 It is characterized by a piperidine ring substituted with a hydroxyl group and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one typically involves the reaction of piperidine derivatives with cyclohexanone under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the piperidine to the cyclohexanone. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 4-(4-oxopiperidin-1-yl)cyclohexan-1-one.

    Reduction: Formation of 4-(4-hydroxypiperidin-1-yl)cyclohexanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxypiperidin-1-yl)cyclohexanol
  • 4-(4-Oxopiperidin-1-yl)cyclohexan-1-one
  • 4-(4-Methylpiperidin-1-yl)cyclohexan-1-one

Uniqueness

4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one is unique due to its specific combination of a hydroxyl-substituted piperidine ring and a cyclohexanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1425368-03-1

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one

InChI

InChI=1S/C11H19NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h9,11,14H,1-8H2

InChI Key

HWGPWPKEVMLIAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2CCC(CC2)O

Purity

95

Origin of Product

United States

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